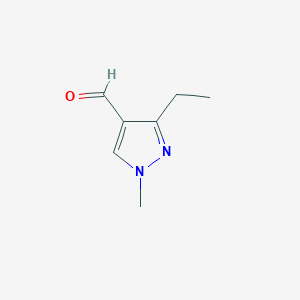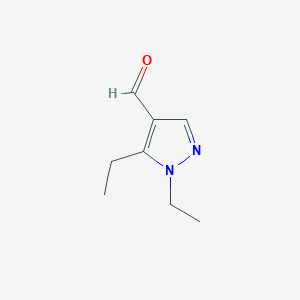
1,5-diethyl-1H-pyrazole-4-carbaldehyde
描述
1,5-diethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1007541-51-6 . It has a molecular weight of 152.2 and its IUPAC name is this compound . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O/c1-3-8-7 (6-11)5-9-10 (8)4-2/h5-6H,3-4H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s molecular formula is C8H12N2O .作用机制
1,5-diethyl-1H-pyrazole-4-carbaldehyde has been shown to have a mechanism of action that involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of AChE, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
1,5-diethyl-1H-pyrazole-4-carbaldehyde has several advantages in lab experiments, including its ease of synthesis and its ability to act as a building block for the synthesis of other heterocyclic compounds. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety profile.
未来方向
There are several future directions for research involving 1,5-diethyl-1H-pyrazole-4-carbaldehyde. One area of research could focus on the development of this compound-based sensors for the detection of metal ions in environmental and biomedical applications. Another area of research could focus on the development of this compound-based compounds for the treatment of oxidative stress-related and inflammatory diseases. Additionally, further studies are needed to determine the safety profile of this compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained attention in the scientific community due to its unique properties and potential applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various scientific applications.
科学研究应用
1,5-diethyl-1H-pyrazole-4-carbaldehyde has been used in various scientific research applications, including as a building block in the synthesis of other heterocyclic compounds. It has also been used as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, this compound has been used in the development of sensors for the detection of metal ions.
安全和危害
The safety information for 1,5-diethyl-1H-pyrazole-4-carbaldehyde includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
属性
IUPAC Name |
1,5-diethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-8-7(6-11)5-9-10(8)4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSLDFAVVOZBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B3197796.png)
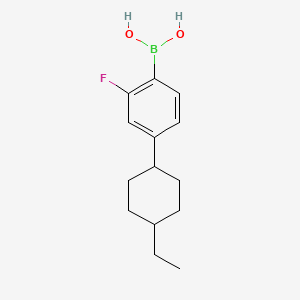
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197816.png)

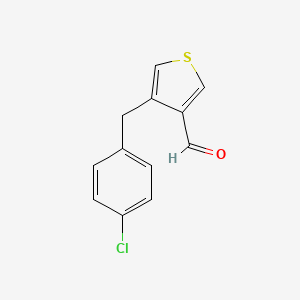
![methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B3197830.png)
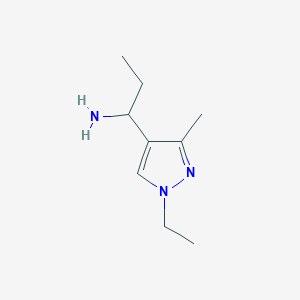
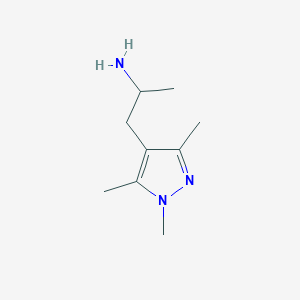

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B3197845.png)


